molecular formula C14H20ClNO2 B5847103 5-chloro-2-methoxy-N,N-dipropylbenzamide

5-chloro-2-methoxy-N,N-dipropylbenzamide

Cat. No.: B5847103
M. Wt: 269.77 g/mol
InChI Key: HJIFKWVQAFQVCJ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N,N-dipropylbenzamide is an organic compound with a molecular formula of C14H20ClNO2 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 5th position, a methoxy group at the 2nd position, and two propyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N,N-dipropylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is converted to an amide group by reacting it with dipropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N,N-dipropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base like sodium hydride.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl or H2SO4) or basic conditions (NaOH or KOH).

Major Products

    Substitution: Depending on the nucleophile, products can include 5-amino-2-methoxy-N,N-dipropylbenzamide, 5-thio-2-methoxy-N,N-dipropylbenzamide, etc.

    Oxidation: Products can include 5-chloro-2-hydroxy-N,N-dipropylbenzamide or 5-chloro-2-formyl-N,N-dipropylbenzamide.

    Reduction: Products can include 5-chloro-2-methoxy-N,N-dipropylbenzylamine.

    Hydrolysis: Products include 5-chloro-2-methoxybenzoic acid and dipropylamine.

Scientific Research Applications

5-chloro-2-methoxy-N,N-dipropylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N,N-dipropylbenzamide involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N,N-diisopropylbenzamide: Similar structure but with isopropyl groups instead of propyl groups.

    5-chloro-2-methoxy-N,N-dimethylbenzamide: Similar structure but with methyl groups instead of propyl groups.

    5-chloro-2-methoxy-N,N-diethylbenzamide: Similar structure but with ethyl groups instead of propyl groups.

Uniqueness

5-chloro-2-methoxy-N,N-dipropylbenzamide is unique due to its specific substitution pattern and the presence of propyl groups, which may confer distinct physicochemical properties and biological activities compared to its analogs

Properties

IUPAC Name

5-chloro-2-methoxy-N,N-dipropylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-4-8-16(9-5-2)14(17)12-10-11(15)6-7-13(12)18-3/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIFKWVQAFQVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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